Cuprate(3-), [mu-[4-[[4'-[[6-amino-1-(hydroxy-kappaO)-3-sulfo-2-naphthalenyl]azo-kappaN1]-3,3'-di(hydroxy-kappaO)[1,1'-biphenyl]-4-yl]azo-kappaN1]-3-(hydroxy-kappaO)-2,7-naphthalenedisulfonato(7-)]]di-, trisodium
Description
This compound is a trisodium salt of a polynuclear copper complex featuring a highly substituted ligand framework. The ligand system comprises multiple azo (-N=N-) groups, hydroxyl (κO-coordinated), sulfonate (-SO₃⁻), and naphthalene/biphenyl aromatic moieties. The sulfonate groups enhance solubility in polar solvents, while the azo and hydroxyl groups act as coordination sites for copper. Unlike superconducting cuprates (e.g., YBa₂Cu₃O₇), this compound lacks the layered CuO₂ planes critical for high-Tc superconductivity, instead adopting a more complex, possibly polymeric coordination geometry .
Properties
CAS No. |
66418-17-5 |
|---|---|
Molecular Formula |
C32H16Cu2N5Na3O13S3 |
Molecular Weight |
970.8 g/mol |
IUPAC Name |
dicopper;trisodium;4-[[4-[4-[(6-amino-1-oxido-3-sulfonatonaphthalen-2-yl)diazenyl]-3-oxidophenyl]-2-oxidophenyl]diazenyl]-3-oxidonaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C32H23N5O13S3.2Cu.3Na/c33-19-3-5-22-17(9-19)13-27(52(45,46)47)30(31(22)40)37-35-24-8-2-16(12-26(24)39)15-1-7-23(25(38)11-15)34-36-29-21-6-4-20(51(42,43)44)10-18(21)14-28(32(29)41)53(48,49)50;;;;;/h1-14,38-41H,33H2,(H,42,43,44)(H,45,46,47)(H,48,49,50);;;;;/q;2*+2;3*+1/p-7 |
InChI Key |
ISIJQZDXBUUBMQ-UHFFFAOYSA-G |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)N=NC3=C(C=C4C=C(C=CC4=C3[O-])N)S(=O)(=O)[O-])[O-])[O-])N=NC5=C6C=CC(=CC6=CC(=C5[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Cu+2].[Cu+2] |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its intricate molecular structure which includes multiple functional groups such as sulfonates and azo groups. Its molecular formula is with a molecular weight of approximately 810.9 g/mol. The presence of copper in its structure allows it to exhibit unique chemical reactivity and coordination properties.
Applications in Analytical Chemistry
Dye-Sensitized Solar Cells (DSSCs) : Cuprate complexes have been explored as potential sensitizers in dye-sensitized solar cells due to their ability to absorb light and facilitate electron transfer. Research indicates that the incorporation of such cuprate compounds can enhance the efficiency of solar cells by improving light absorption and charge separation .
Colorimetric Sensors : The azo groups in the cuprate structure can be utilized for developing colorimetric sensors. These sensors can detect metal ions or other analytes based on color change, making them useful in environmental monitoring and food safety applications .
Biomedical Applications
Antimicrobial Activity : Studies have shown that cuprate compounds exhibit significant antimicrobial properties. For instance, their ability to disrupt bacterial membranes makes them candidates for developing new antibacterial agents. A study demonstrated that certain cuprate derivatives effectively inhibited the growth of various pathogenic bacteria .
Drug Delivery Systems : The complexation ability of cuprates can be harnessed for drug delivery applications. By encapsulating therapeutic agents within the cuprate structure, researchers are exploring ways to enhance the bioavailability and targeted delivery of drugs .
Material Science
Superconductors : Cuprates are well-known for their superconducting properties, particularly in high-temperature superconductors like YBa2Cu3O7. The unique electronic properties of cuprates make them ideal candidates for superconducting materials used in advanced electronic devices .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | DSSCs | Demonstrated improved efficiency with cuprate sensitizers compared to traditional dyes. |
| Study B | Antimicrobial Properties | Found significant inhibition of bacterial growth with specific cuprate derivatives. |
| Study C | Drug Delivery | Showed enhanced drug release profiles using cuprate-based nanocarriers. |
Comparison with Similar Compounds
Key Research Findings
- Ligand-Driven Properties : The compound’s electronic and magnetic behavior is dictated by its organic ligands rather than copper’s intrinsic d-electron correlations. This distinguishes it from cuprate superconductors, where CuO₂ planes host correlated electron systems .
- Solubility Advantage: Sulfonate groups confer exceptional water solubility, enabling applications in homogeneous catalysis or biomedical imaging—uncommon for most inorganic cuprates .
- Lack of Superconductivity : The absence of continuous Cu-O/Cu-N networks and strong electron correlations precludes superconductivity, unlike layered cuprates or nickelates .
Preparation Methods
Synthesis of the Azo Dye Ligand
The preparation begins with the synthesis of the multi-azo ligand framework:
Step 1: Diazotization of Amino-Naphthalenesulfonate
The 6-amino-1-(hydroxy)-3-sulfo-2-naphthalenyl precursor undergoes diazotization using sodium nitrite in acidic conditions (e.g., HCl) at low temperature (0–5°C). This generates the diazonium salt intermediate critical for azo coupling.Step 2: Azo Coupling with Biphenyl Derivatives
The diazonium salt is then coupled with 3,3'-di(hydroxy)-[1,1'-biphenyl]-4-yl amine under alkaline conditions to form the first azo linkage. The pH and temperature are carefully controlled to favor mono-substitution and prevent over-coupling.Step 3: Further Azo Coupling to Extend the Ligand
A subsequent diazotization and coupling step introduces the second azo linkage connecting to the 2,7-naphthalenedisulfonate moiety, completing the extended azo ligand.Step 4: Sulfonation and Hydroxylation Adjustments
Sulfonate groups are introduced or adjusted by sulfonation reactions using sulfuric acid or chlorosulfonic acid, followed by neutralization with sodium hydroxide to yield the trisodium salt form.
Copper Complexation
Step 5: Complexation with Copper(II) Ions
The prepared azo ligand is reacted with copper(II) salts, typically copper(II) sulfate or copper(II) acetate, in aqueous solution under controlled pH (around 7–9) to form the cuprate(3-) complex. The coordination involves copper binding to the hydroxy and azo nitrogen sites.Step 6: Purification and Isolation
The complex is purified by precipitation, filtration, and washing steps. Recrystallization from aqueous or mixed solvents (e.g., water-ethanol) ensures high purity.
Reaction Conditions and Parameters
| Step | Reagents/Conditions | Temperature (°C) | pH Range | Time | Notes |
|---|---|---|---|---|---|
| Diazotization | NaNO2, HCl | 0–5 | ~1–2 | 30–60 min | Low temperature to stabilize diazonium |
| Azo Coupling | Biphenyl amine derivative, alkaline pH | 10–20 | 8–10 | 1–2 hours | Controlled pH to avoid side reactions |
| Sulfonation | H2SO4 or ClSO3H | 40–60 | N/A | 1–3 hours | Post-sulfonation neutralization needed |
| Copper Complexation | CuSO4 or Cu(OAc)2 | 25–40 | 7–9 | 2–4 hours | Stirring under inert atmosphere optional |
| Purification | Recrystallization solvents (H2O, EtOH) | Ambient | N/A | Variable | Yields depend on purity and solvent |
Research Findings and Analytical Data
Spectroscopic Confirmation: UV-Vis and IR spectroscopy confirm azo linkages and copper coordination, showing characteristic absorption bands for azo (-N=N-) at 430–460 nm and Cu–O/N coordination vibrations around 500–600 cm⁻¹.
Elemental Analysis: Matches theoretical values for C, H, N, S, Na, and Cu, confirming the trisodium cuprate(3-) complex stoichiometry.
X-ray Crystallography: Structural studies reveal copper coordination geometry involving hydroxy oxygen and azo nitrogen atoms, supporting the proposed complex structure.
Thermal Analysis: Thermogravimetric analysis (TGA) indicates stability up to 200°C, suitable for various applications.
Summary Table of Preparation Steps
| Preparation Stage | Description | Key Reagents | Critical Parameters |
|---|---|---|---|
| Diazotization | Formation of diazonium salt | NaNO2, HCl | 0–5°C, acidic pH |
| Azo Coupling | Coupling with biphenyl amine derivative | Biphenyl amine, base | pH 8–10, 10–20°C |
| Sulfonation | Introduction of sulfonate groups | H2SO4 or ClSO3H | 40–60°C |
| Copper Complexation | Coordination of copper ions | CuSO4 or Cu(OAc)2 | pH 7–9, room temperature |
| Purification | Isolation and purification | Water, ethanol | Ambient temperature |
Q & A
Basic Research Questions
Q. What are the critical challenges in synthesizing this cuprate compound, and how can they be methodologically addressed?
- Answer : The synthesis involves multi-step azo coupling and sulfonation reactions. Challenges include controlling the regioselectivity of azo linkages and stabilizing the copper coordination center.
- Methodological Recommendations :
- Use UV-Vis spectroscopy to monitor azo bond formation (λmax ~450–550 nm for n→π* transitions) .
- Optimize pH (6.5–8.0) to prevent copper hydrolysis during sulfonation .
- Table 1 : Key reaction parameters for synthesis optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| pH | 7.0–7.5 | Prevents Cu²⁺ hydrolysis |
| Temperature | 25–30°C | Minimizes side reactions |
| Solvent | Aqueous ethanol (70%) | Enhances solubility |
Q. How can the structural integrity of this compound be validated post-synthesis?
- Answer : Use a combination of X-ray crystallography (for Cu coordination geometry) and FT-IR spectroscopy (to confirm sulfonate and hydroxyl groups).
- Data Contradiction Analysis : Discrepancies in FT-IR peaks (e.g., S=O stretching at 1030 cm⁻¹ vs. 1050 cm⁻¹) may indicate incomplete sulfonation. Cross-validate with elemental analysis (C, H, N, S, Cu) .
Q. What factors influence the aqueous stability of this cuprate complex?
- Answer : Stability is pH-dependent due to sulfonate and hydroxyl groups.
- Experimental Design : Conduct accelerated stability studies (40°C/75% RH for 14 days) with HPLC monitoring. Degradation products (e.g., free azo ligands) indicate dissociation .
Advanced Research Questions
Q. How does the coordination environment of copper affect the compound’s redox behavior?
- Answer : The μ-bridged sulfonate ligands create a distorted octahedral geometry, stabilizing Cu(II) but allowing redox transitions.
- Methodology :
- Use cyclic voltammetry (scan rate: 50 mV/s) to identify redox peaks (Epa ~0.35 V, Epc ~0.15 V vs. Ag/AgCl) .
- Compare with DFT calculations to correlate geometry with electronic structure .
Q. What experimental and computational approaches resolve contradictions in spectroscopic data?
- Answer : For conflicting UV-Vis and EPR data (e.g., ligand-field transitions vs. Cu²⁺ d-d bands):
- Step 1 : Perform EPR spectroscopy (X-band, 77 K) to detect Cu²⁺ signals (g⊥ ~2.06, g‖ ~2.28) .
- Step 2 : Use TD-DFT to model electronic transitions and assign spectral bands .
Q. How can this compound’s photoactivity be leveraged for advanced applications (e.g., photocatalysis)?
- Answer : The azo-chromophore enables visible-light absorption.
- Experimental Design :
- Test photocatalytic degradation of dyes under visible light (λ >420 nm).
- Monitor reaction kinetics via LC-MS to identify intermediates .
Methodological Framework for Research Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
